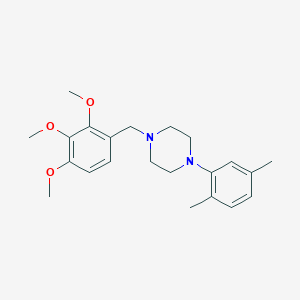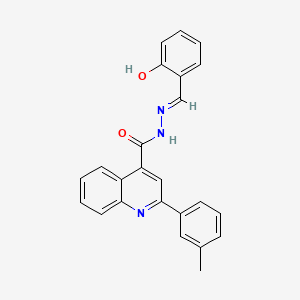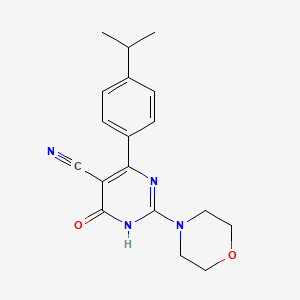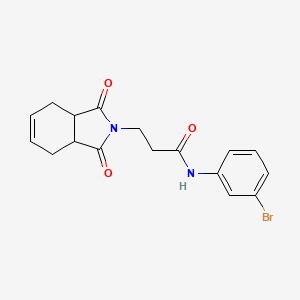
1-(2,5-dimethylphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,5-dimethylphenyl)-4-(2,3,4-trimethoxybenzyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has been used extensively in scientific research due to its unique properties. TFMPP is a psychoactive substance that has been studied for its potential therapeutic applications, as well as its mechanism of action and physiological effects.
作用機序
The mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. It binds to the 5-HT2A and 5-HT2C receptors in the brain, which are involved in the regulation of mood, appetite, and sleep. TFMPP also has some affinity for the dopamine receptors, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
TFMPP has been shown to have a number of biochemical and physiological effects. It has been found to increase serotonin and dopamine levels in the brain, which may contribute to its psychoactive effects. TFMPP has also been shown to increase heart rate, blood pressure, and body temperature, which may be related to its stimulant properties.
実験室実験の利点と制限
TFMPP has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities with high purity. TFMPP is also relatively easy to administer to test subjects, either orally or intravenously. However, there are also some limitations to the use of TFMPP in lab experiments. Its psychoactive effects may make it difficult to interpret results, and its potential for abuse may raise ethical concerns.
将来の方向性
There are a number of future directions for research on TFMPP. One area of interest is its potential use as a treatment for psychiatric disorders such as depression and anxiety. TFMPP may also have potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. Further research is needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications.
合成法
TFMPP can be synthesized by reacting 2,5-dimethylphenylmagnesium bromide with 2,3,4-trimethoxybenzaldehyde in the presence of a catalyst. The resulting intermediate is then reacted with piperazine to form TFMPP. This synthesis method has been extensively studied and optimized for maximum yield and purity.
科学的研究の応用
TFMPP has been used extensively in scientific research for its potential therapeutic applications. It has been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. TFMPP has also been studied for its potential use as a treatment for Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-(2,5-dimethylphenyl)-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O3/c1-16-6-7-17(2)19(14-16)24-12-10-23(11-13-24)15-18-8-9-20(25-3)22(27-5)21(18)26-4/h6-9,14H,10-13,15H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVQOGNQOMWNQDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CC3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amino]methyl}-5-methyl-1,3-oxazol-2-yl)benzoate](/img/structure/B5963948.png)
![2-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B5963956.png)

![N-{[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5963964.png)


![5-(2-methyl-1,3-thiazol-5-yl)-1-(1-phenylethyl)-1,4-dihydroimidazo[4,5-c]pyrazole](/img/structure/B5964002.png)

![N-(2-methylbutyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5964031.png)
![2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-6-propyl-4(1H)-pyrimidinone](/img/structure/B5964033.png)
![N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5964039.png)
![2-[1-(2-methylbenzyl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B5964045.png)
![1-[2-(2-furyl)phenyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-N-(4-pyridinylmethyl)methanamine](/img/structure/B5964052.png)
![2-({3-[4-(benzyloxy)phenoxy]propyl}thio)-6-methyl-4-pyrimidinol](/img/structure/B5964055.png)